molecular formula C21H23N3O4 B2948549 ethyl 4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate CAS No. 398995-98-7

ethyl 4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate

Cat. No. B2948549
CAS RN: 398995-98-7
M. Wt: 381.432
InChI Key: HSYXIEOTZUJZPZ-UHFFFAOYSA-N
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Description

“Ethyl 4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Drug Discovery and Development

This compound, identified as ChemDiv1_022255 , is utilized in the early stages of drug discovery. It serves as a chemical scaffold for the synthesis of novel pharmacologically active molecules. Its unique structure allows for the attachment of various functional groups, enabling the exploration of a vast chemical space for potential therapeutic agents .

Biological Studies

As Oprea1_632790 , it is used in biological studies to understand cellular processes. The compound can be tagged with fluorescent markers to visualize the interaction with cellular proteins, aiding in the elucidation of biological pathways .

Material Science

Known as HMS650D13 , this compound has applications in material science, particularly in the development of organic semiconductors. Its rigid structure and conjugated system make it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Chemical Research

In chemical research, HMS2966G24 is employed as a reagent in synthetic chemistry to construct complex molecules. Its reactivity is harnessed to form new bonds, creating a diverse array of derivatives for further study .

Analytical Chemistry

The compound is used in analytical chemistry for the development of new detection methods. It can act as a reference standard in chromatography and mass spectrometry, helping to identify and quantify other substances .

Pharmacokinetics and Toxicology

In the field of pharmacokinetics and toxicology, the compound is instrumental in studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. It serves as a model compound to predict the behavior of new drug candidates in the body .

properties

IUPAC Name

ethyl 4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-2-28-20(26)15-6-8-17(9-7-15)22-21(27)23-11-14-10-16(13-23)18-4-3-5-19(25)24(18)12-14/h3-9,14,16H,2,10-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYXIEOTZUJZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate

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